1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride
Overview
Description
1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a nitropyridine group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins involved in various cellular processes .
Mode of Action
It’s suggested that similar compounds may interact with their targets via peptide coupling reactions .
Biochemical Pathways
Similar compounds have been found to be involved in the formation of protein degrader libraries .
Biochemical Analysis
Biochemical Properties
1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s nitro group is known to increase cytotoxicity in piperidine derivatives, suggesting its potential interaction with cellular targets . Additionally, the presence of the piperidine ring is crucial for its inhibitory effects on certain enzymes . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme inhibition and protein interactions.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s cytotoxicity is enhanced by the presence of the nitro group, which may lead to alterations in cell function . Studies have indicated that piperidine derivatives, including this compound, can reduce immobility time in behavioral tests, suggesting potential effects on neuronal cells and signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s nitro group and piperidine ring play crucial roles in its binding affinity and inhibitory effects on enzymes . Molecular simulation studies have shown that similar compounds can form hydrogen bonds and interact with host layers, indicating potential binding interactions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that piperidine derivatives can maintain their inhibitory effects over time, but their stability may vary depending on the experimental conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that piperidine derivatives can reduce immobility time in behavioral tests at doses ranging from 10 to 50 mg/kg . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The presence of the nitro group and piperidine ring influences its metabolic activity, potentially leading to the formation of reactive intermediates . These interactions highlight the compound’s role in modulating metabolic pathways and its potential as a biochemical tool for studying metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s nitro group and piperidine ring play crucial roles in its localization and accumulation
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s nitro group and piperidine ring may direct it to specific compartments or organelles within the cell
Preparation Methods
The synthesis of 1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride typically involves the reaction of 3-nitropyridine with piperidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions . Industrial production methods may involve multi-step synthesis processes, including nitration, reduction, and amination reactions, to achieve the desired compound with high purity and yield .
Chemical Reactions Analysis
1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride can be compared with other piperidine and nitropyridine derivatives:
1-(3-Nitropyridin-2-yl)piperidin-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-Amino-4-(1-piperidine)pyridine: Another piperidine derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c11-8-3-6-13(7-4-8)10-9(14(15)16)2-1-5-12-10;/h1-2,5,8H,3-4,6-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXMMXCVRPPFFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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